molecular formula C10H13NO3S B8788869 3,4,5-Trimethoxythiobenzamide CAS No. 60987-94-2

3,4,5-Trimethoxythiobenzamide

Cat. No. B8788869
CAS RN: 60987-94-2
M. Wt: 227.28 g/mol
InChI Key: FCQGHVXXICVSIF-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxythiobenzamide is a useful research compound. Its molecular formula is C10H13NO3S and its molecular weight is 227.28 g/mol. The purity is usually 95%.
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properties

CAS RN

60987-94-2

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

3,4,5-trimethoxybenzenecarbothioamide

InChI

InChI=1S/C10H13NO3S/c1-12-7-4-6(10(11)15)5-8(13-2)9(7)14-3/h4-5H,1-3H3,(H2,11,15)

InChI Key

FCQGHVXXICVSIF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=S)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

500 mg of 3,4,5-trimethoxybenzamide was suspended in 15 ml of benzene. Thereto was added 526 mg of phosphorus pentasulfide. The mixture was refluxed for 30 minutes with heating. The solvent was removed by distillation. To the residue were added 5 ml of 10% sodium hydroxide and 5 ml of water. The mixture was stirred for 30 minutes. The reaction mixture was filtered, and the resulting solid was washed with small amounts of water and ethanol and dried to obtain 330 mg of 3,4,5-trimethoxythiobenzamide as a yellow powder.
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500 mg
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526 mg
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15 mL
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Synthesis routes and methods II

Procedure details

3,4,5-Trimethoxybenzamide (5.0 g) and 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide (5.24 g) were added to toluene, and the mixture was stirred at 70° C. After 5 hours, the reaction mixture was cooled back to room temperature, diluted with ethyl acetate, washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was then purified by column chromatography on silica gel (hexane:ethyl acetate=1:1 to 1:2) to obtain yellow crystals, and the crystals were further recrystallized from ethyl acetate-hexane to obtain the title compound.
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5 g
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5.24 g
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0 (± 1) mol
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